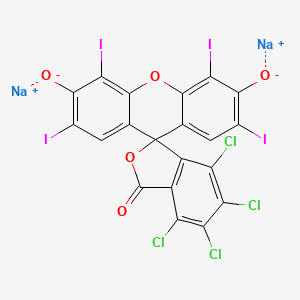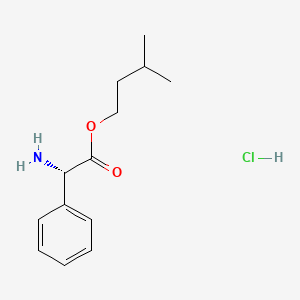
Tetrazanbigen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazanbigen is a novel synthetic compound characterized by an isoquinoline moiety. It has garnered significant attention due to its potent antitumor properties, particularly against various human cancer cell lines . The compound’s unique structure and mechanism of action make it a promising candidate for further research and development in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrazanbigen is synthesized through a series of chemical reactions involving the isoquinoline moiety. The synthesis typically involves the use of 3-[4, 5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) assay to measure antiproliferative activity . The reaction conditions are carefully controlled to ensure the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production. The use of advanced techniques like microfluidic methods can enhance the solubility and bioavailability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazanbigen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and solubility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent choice, are optimized to achieve the desired modifications.
Major Products: The major products formed from these reactions are derivatives of this compound with improved antitumor activity and solubility. For example, the optimization of this compound on the C-ring has led to the development of new sterol derivatives with enhanced antiproliferative activities .
Aplicaciones Científicas De Investigación
Tetrazanbigen has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the effects of structural modifications on biological activity. Researchers explore various synthetic routes and reaction conditions to develop new derivatives with improved properties .
Biology: In biology, this compound is studied for its effects on cellular processes, such as lipid metabolism and apoptosis. The compound has been shown to induce lipid accumulation and cell death in cancer cells, making it a valuable tool for understanding cancer biology .
Medicine: In medicine, this compound is being investigated as a potential anticancer therapeutic. Its ability to selectively induce lipid accumulation in cancer cells while sparing normal cells makes it a promising candidate for further development .
Industry: In the pharmaceutical industry, this compound and its derivatives are being explored for their potential as new anticancer drugs. The compound’s unique mechanism of action and potent antitumor activity make it an attractive target for drug development .
Mecanismo De Acción
Tetrazanbigen exerts its effects through a mechanism involving the induction of lipid accumulation in cancer cells. The compound specifically targets cancer cells, resulting in the accumulation of lipid droplets in the cytoplasm and subsequent cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with key enzymes and regulatory proteins involved in lipid metabolism .
Comparación Con Compuestos Similares
Tetrazanbigen is unique among similar compounds due to its specific mechanism of action and potent antitumor activity. Some similar compounds include:
Sterol Isoquinoline Derivatives: These compounds share a similar structure with this compound and exhibit antitumor activity through similar mechanisms.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists: this compound derivatives have been shown to partially activate PPARγ, leading to antiproliferative effects in cancer cells.
The uniqueness of this compound lies in its ability to selectively induce lipid accumulation in cancer cells, making it a promising candidate for targeted cancer therapy.
Propiedades
Fórmula molecular |
C18H16N4 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1,3,10,12-tetrazapentacyclo[12.8.0.02,11.04,9.015,20]docosa-2,4,6,8,10,15,17,19-octaene |
InChI |
InChI=1S/C18H16N4/c1-2-6-13-12(5-1)9-10-22-16(13)11-19-17-18(22)21-15-8-4-3-7-14(15)20-17/h1-8,16H,9-11H2,(H,19,20) |
Clave InChI |
KQQCOPLSURIQAA-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CNC3=NC4=CC=CC=C4N=C32)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)



![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)



![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

